N-butyl-[1,3]thiazolo[5,4-b]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that combines a thiazole ring and a pyridine ring. This fusion of two bioactive moieties makes it a compound of significant interest in medicinal chemistry. The presence of multiple reactive sites allows for a wide range of modifications, leading to the creation of various polyfunctional analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-butyl-[1,3]thiazolo[5,4-b]pyridin-2-amine can be synthesized through a series of steps starting from commercially available substances. One common method involves the construction of the thiazolo[5,4-b]pyridine bicyclic scaffold from thiazole or thiazolidine derivatives, followed by pyridine annulation . The synthesis typically involves seven steps and yields moderate to good results .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial production, involving similar reaction conditions and reagents.
Chemical Reactions Analysis
Types of Reactions
N-butyl-[1,3]thiazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
N-butyl-[1,3]thiazolo[5,4-b]pyridin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of N-butyl-[1,3]thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets. For example, as a phosphoinositide 3-kinase inhibitor, it binds to the kinase through key hydrogen bonds, inhibiting its activity . This inhibition can affect various cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure and exhibit a range of biological activities.
Pyridine Derivatives: These compounds also contain a pyridine ring and can exhibit similar pharmacological effects.
Uniqueness
N-butyl-[1,3]thiazolo[5,4-b]pyridin-2-amine is unique due to its specific combination of a thiazole ring and a pyridine ring, which provides multiple reactive sites for modification. This allows for the creation of a wide range of analogs with diverse biological activities .
Properties
CAS No. |
62638-70-4 |
---|---|
Molecular Formula |
C10H13N3S |
Molecular Weight |
207.3 g/mol |
IUPAC Name |
N-butyl-[1,3]thiazolo[5,4-b]pyridin-2-amine |
InChI |
InChI=1S/C10H13N3S/c1-2-3-6-12-10-13-8-5-4-7-11-9(8)14-10/h4-5,7H,2-3,6H2,1H3,(H,12,13) |
InChI Key |
CAISUURRTUXNQZ-UHFFFAOYSA-N |
SMILES |
CCCCNC1=NC2=C(S1)N=CC=C2 |
Canonical SMILES |
CCCCNC1=NC2=C(S1)N=CC=C2 |
solubility |
30.4 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.